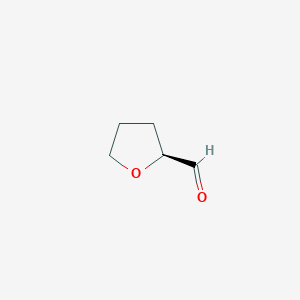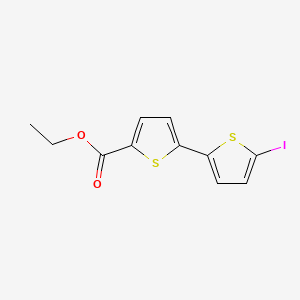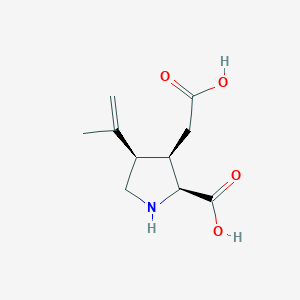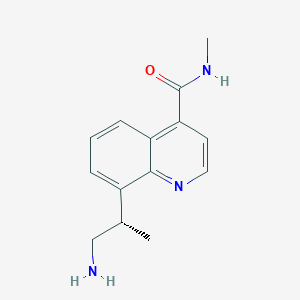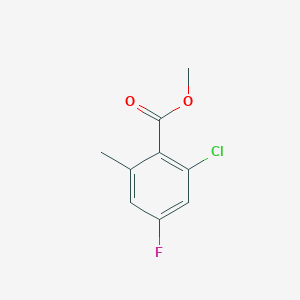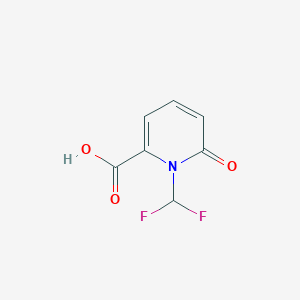
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a compound of significant interest in the field of organic chemistry
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid typically involves difluoromethylation processes. One common method is the use of difluoromethylation reagents such as chlorodifluoromethane (CHF2Cl) or other novel non-ozone depleting difluorocarbene reagents Industrial production methods may involve continuous flow processes to ensure efficient and scalable synthesis .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Cross-Coupling: Transition metal-catalyzed cross-coupling reactions can be employed to introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be compared with other difluoromethylated compounds such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its use in fungicides.
Difluoromethylated pyrroles and thiophenes: These compounds share similar structural motifs and are used in various chemical applications.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H5F2NO3 |
|---|---|
Molekulargewicht |
189.12 g/mol |
IUPAC-Name |
1-(difluoromethyl)-6-oxopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)10-4(6(12)13)2-1-3-5(10)11/h1-3,7H,(H,12,13) |
InChI-Schlüssel |
SAXVYJMTJVYCCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C(=C1)C(=O)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


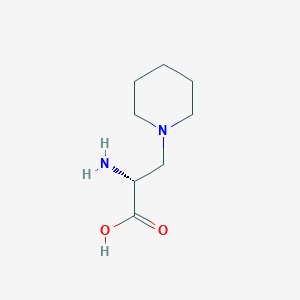
![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
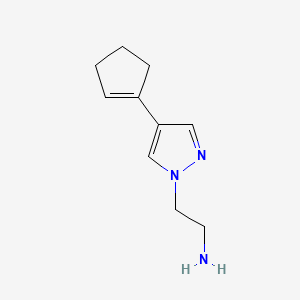
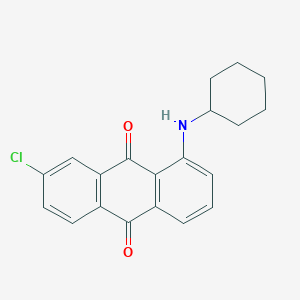
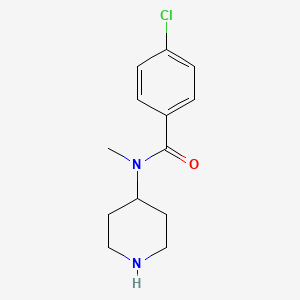
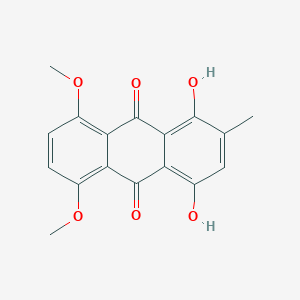
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
